molecular formula C14H17N3O4S2 B15108578 N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

Cat. No.: B15108578
M. Wt: 355.4 g/mol
InChI Key: DKSOTIISXJNKAK-UHFFFAOYSA-N
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Description

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is constructed from a benzamide moiety substituted with a propoxy group at the para-position, which is linked via a carbonyl bridge to a 1,3,4-thiadiazole ring bearing an ethylsulfonyl functional group at the 5-position. The 1,3,4-thiadiazole scaffold is electron-deficient and contributes to the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions, which is critical for binding to biological targets . The ethylsulfonyl group is a strong electron-withdrawing moiety that can significantly influence the compound's electronic distribution, solubility, and metabolic stability. The 4-propoxybenzamide component provides a lipophilic aromatic element that can be crucial for interactions with hydrophobic pockets in enzyme active sites. This specific molecular architecture suggests potential as a key intermediate or lead compound in drug discovery campaigns . Researchers can leverage this compound in the synthesis of more complex derivatives or for investigating structure-activity relationships (SAR). The primary value of 1,3,4-thiadiazole derivatives lies in their extensive documented pharmacological profiles, which include potent antibacterial , anti-inflammatory , and anticancer activities. Recent scientific literature highlights that novel 1,3,4-thiadiazole-2-carboxamide derivatives have demonstrated significant efficacy as anti-inflammatory and antibacterial agents in vitro . Some such compounds have shown inhibition zones against Gram-positive bacteria like Staph. aureus and Bacillus subtilis comparable to the standard drug ciprofloxacin, and potent anti-inflammatory activity by inhibiting protein denaturation, surpassing the reference drug diclofenac sodium in some cases . The mechanism of action for this class of compounds is often multi-targeted. Antibacterial effects may be mediated through the inhibition of bacterial enzymes like dihydropteroate synthase (DHPS), as supported by molecular docking studies against S. aureus DHPS (PDB ID: 6CLV), which show strong binding interactions . The anti-inflammatory activity is frequently associated with the inhibition of cyclooxygenase-2 (COX-2) enzyme or the prevention of serum albumin denaturation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-9-21-11-7-5-10(6-8-11)12(18)15-13-16-17-14(22-13)23(19,20)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16,18)

InChI Key

DKSOTIISXJNKAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Propoxybenzamide Moiety: This step involves the reaction of the thiadiazole derivative with 4-propoxybenzoyl chloride under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Reactivity of the Ethylsulfonyl-Thiadiazole Moiety

The ethylsulfonyl group (-SO₂C₂H₅) participates in:

Nucleophilic Aromatic Substitution (SₙAr)

  • Reaction with amines : The electron-withdrawing sulfonyl group activates the thiadiazole ring for displacement reactions. For example, treatment with primary amines (e.g., methylamine) replaces the sulfonyl group, forming derivatives like N-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide .

  • Conditions : Typically requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

Reduction Reactions

  • Sulfonyl to thioether : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-C₂H₅), altering biological activity .

    -SO2C2H5H2/Pd-C-S-C2H5\text{-SO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-S-C}_2\text{H}_5
  • Selectivity : The amide bond remains intact under mild hydrogenation conditions .

Benzamide Group Transformations

The 4-propoxybenzamide segment undergoes:

Hydrolysis

  • Acidic conditions : Concentrated HCl hydrolyzes the amide to carboxylic acid, yielding 4-propoxybenzoic acid and 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine.

    RCONHR’HClRCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{H}_2\text{NR'}
  • Basic conditions : NaOH yields the sodium salt of the carboxylic acid.

Electrophilic Substitution

  • Aromatic bromination : The propoxybenzamide ring undergoes bromination at the para position relative to the propoxy group using Br₂/FeBr₃.

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in:

Ring-Opening Reactions

  • Strong bases : Treatment with KOH in ethanol opens the ring, forming thioamide intermediates .

  • Oxidation : HNO₃ oxidizes the thiadiazole to sulfonic acid derivatives.

Cross-Coupling Reactions

  • Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces substituents at position 2 of the thiadiazole.

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

CompoundKey Structural FeatureReactivity Contrast
4-(Benzenesulfonamido)-N-(5-ethyl-thiadiazol-2-yl)benzamide Sulfonamide (-SO₂NH₂)Higher stability toward hydrolysis vs. ethylsulfonyl group
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide Thioether (-S-C₂H₅)Easier oxidation to sulfonyl than sulfonyl reduction

Scientific Research Applications

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The ethylsulfonyl group distinguishes this compound from structurally similar thiadiazoles. Key comparisons include:

Compound Name Thiadiazole Substituent Benzamide Substituent Melting Point (°C) Yield (%)
N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide Ethylsulfonyl (-SO₂C₂H₅) 4-Propoxy Not reported Not reported
Compound 5g () Ethylthio (-SC₂H₅) 2-Isopropyl-5-methylphenoxy 168–170 78
Compound 5j () 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82
Compound 5l () Ethylthio (-SC₂H₅) 2-Methoxyphenoxy 138–140 68
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () Thioxo-oxadiazole 4-Chloro Not reported Not reported

Key Observations:

  • Electronic Effects: The ethylsulfonyl group in the target compound is more polar and electron-withdrawing than thioether (-S-) substituents in analogs like 5g or 5j. This may influence reactivity, solubility, and interactions with biological targets.

Physicochemical Properties

  • Melting Points: Thiadiazole derivatives with electron-withdrawing groups (e.g., ethylsulfonyl) are expected to have higher melting points due to increased polarity and intermolecular forces. However, direct data for the target compound are unavailable. Analogs with ethylthio groups (e.g., 5g) exhibit melting points of 168–170°C, suggesting that sulfonyl substitution could further elevate this range .
  • Synthetic Yields: Yields for thiadiazole derivatives in range from 68% to 88%, depending on substituents. Introducing sulfonyl groups (vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with α-haloketones under acidic conditions (e.g., POCl₃ at 90°C) .
  • Step 2 : Sulfonylation at position 5 using ethylsulfonyl chloride in pyridine or DMF .
  • Step 3 : Amide coupling between the thiadiazole amine and 4-propoxybenzoyl chloride using a base like triethylamine .
    • Key variables : Temperature (exothermic sulfonylation requires cooling), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess acyl chloride improves amide yield).

Q. How is structural characterization of this compound validated in academic research?

  • Techniques :

  • NMR (¹H/¹³C): Confirms propoxy chain integration (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and ethylsulfonyl group (δ 3.2–3.4 ppm for SO₂CH₂) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 396.1 (calculated for C₁₅H₁₈N₃O₃S₂) .
    • Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms sulfonyl group geometry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?

  • Case study : Discrepancies between in vitro cytotoxicity (e.g., IC₅₀ in MCF-7 cells) and target-specific enzyme inhibition (e.g., CDK1) may arise from off-target effects or assay conditions.
  • Solutions :

  • Use orthogonal assays (e.g., Western blotting for apoptosis markers like caspase-3 alongside enzymatic assays) .
  • Adjust cell permeability by modifying propoxy chain length (shorter chains enhance membrane penetration) .
  • Validate target engagement via thermal shift assays or SPR .

Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties?

  • Mechanistic insights :

  • The sulfonyl group enhances solubility via polar interactions but reduces logP (logP = 2.1 predicted) compared to non-sulfonylated analogs .
  • Metabolic stability: Sulfonamides resist hepatic CYP450 oxidation better than esters or amides, as shown in microsomal assays .
    • Experimental validation :
  • Plasma protein binding assays (equilibrium dialysis) and in vivo half-life studies in rodent models .

Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Approach :

  • Docking : Use AutoDock Vina or Glide to model binding to CDK1’s ATP pocket, focusing on hydrogen bonds between the sulfonyl group and Lys33 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
    • Validation : Compare computational results with mutagenesis data (e.g., Lys33Ala reduces binding affinity by 10-fold) .

Research Design & Data Analysis

Q. How to optimize SAR for analogs with improved selectivity?

  • SAR framework :

  • Thiadiazole core : Replace ethylsulfonyl with methylsulfonyl to reduce steric bulk (IC₅₀ decreases by 2-fold in kinase assays) .
  • Benzamide moiety : Fluorination at the para position of the benzamide enhances π-stacking with kinase hydrophobic pockets .
    • Data analysis :
  • Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic properties (Hammett σ) with activity .

Q. What experimental controls are critical in assessing off-target effects in apoptosis studies?

  • Controls :

  • Negative control: Caspase inhibitor (e.g., Z-VAD-FMK) to confirm apoptosis pathway specificity .
  • Positive control: Staurosporine (pan-kinase inhibitor) to benchmark cytotoxicity .
    • Data normalization : Express results as fold-change relative to untreated cells (ΔΔCt method in qPCR for apoptotic genes) .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight396.1 g/molHRMS
logP (octanol-water)2.1SwissADME prediction
Solubility (PBS, pH 7.4)0.12 mg/mLShake-flask

Table 2 : Comparative Bioactivity of Derivatives

DerivativeCDK1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)
Parent compound4812.3
Methylsulfonyl analog658.9
4-Fluoro-benzamide analog326.7

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